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molecular formula C8H4N2OS B8718930 7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carbonitrile

7-Oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carbonitrile

Cat. No. B8718930
M. Wt: 176.20 g/mol
InChI Key: CNYXSHXZDJALMA-UHFFFAOYSA-N
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Patent
US09006252B2

Procedure details

A solution of 1.04 ml (20 mmol) of acetonitrile in 7 ml of tetrahydrofuran was added to a solution of 12.5 ml of 1.6 M n-butyl lithium in hexane (20 mmol) in 25 ml of tetrahydrofuran at −78° C. After 15 minutes, a solution of 2.019 g (9.5 mmol) of 3-(dimethylamino-methyleneamino)-thiophene-2-carboxylic acid methyl ester in 25 ml of tetrahydrofuran was added dropwise over 1 h. The reaction mixture was stirred at −78° C. for 30 minutes, and then allowed to warm to room temperature. After stirring at room temperature for 1 h, the reaction mixture was cooled to −50° C. and 1.4 ml of acetic acid was added. The resulting mixture was partitioned between ethyl acetate and water. The organic layer was dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue was recrystallized from acetone and hexanes to give 0.668 g (40%) of red-brown solid. 1H NMR (300 MHz, DMSO-d6) δ 8.38 (s, 1H), 7.94 (d, J=5.4 Hz, 1H), 7.25 (d, J=6 Hz, 1H); LC-MS (ESI) m/z 177.0 (M+1).
Quantity
1.04 mL
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
3-(dimethylamino-methyleneamino)-thiophene-2-carboxylic acid methyl ester
Quantity
2.019 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
1.4 mL
Type
solvent
Reaction Step Three
Yield
40%

Identifiers

REACTION_CXSMILES
[C:1](#[N:3])[CH3:2].C([Li])CCC.CCCCCC.CO[C:17]([C:19]1[S:20][CH:21]=[CH:22][C:23]=1[N:24]=[CH:25]N(C)C)=[O:18]>O1CCCC1.C(O)(=O)C>[O:18]=[C:17]1[C:2]([C:1]#[N:3])=[CH:25][NH:24][C:23]2[CH:22]=[CH:21][S:20][C:19]1=2

Inputs

Step One
Name
Quantity
1.04 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
12.5 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
20 mmol
Type
reactant
Smiles
CCCCCC
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
3-(dimethylamino-methyleneamino)-thiophene-2-carboxylic acid methyl ester
Quantity
2.019 g
Type
reactant
Smiles
COC(=O)C=1SC=CC1N=CN(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1.4 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
After stirring at room temperature for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to −50° C.
CUSTOM
Type
CUSTOM
Details
The resulting mixture was partitioned between ethyl acetate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from acetone and hexanes

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O=C1C2=C(NC=C1C#N)C=CS2
Measurements
Type Value Analysis
AMOUNT: MASS 0.668 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 39.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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